Cofrogliptin: A Technical Deep Dive into a Long-Acting DPP-4 Inhibitor
Cofrogliptin: A Technical Deep Dive into a Long-Acting DPP-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofrogliptin (HSK7653) is an orally administered, potent, and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) developed for the treatment of type 2 diabetes mellitus (T2DM).[1] Its extended duration of action allows for a less frequent, biweekly dosing regimen, which may offer advantages in patient compliance and adherence to therapy.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for Cofrogliptin, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety.
Mechanism of Action
Cofrogliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Cofrogliptin increases the circulating levels of active GLP-1 and GIP.[3] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, leading to improved glycemic control.[3]
Preclinical Pharmacology
In Vitro DPP-4 Inhibition
Cofrogliptin is a potent inhibitor of the DPP-4 enzyme, with a reported half-maximal inhibitory concentration (IC50) value of 4.18 nM.[2]
Table 1: In Vitro DPP-4 Inhibitory Activity of Cofrogliptin
| Compound | IC50 (nM) |
| Cofrogliptin (HSK7653) | 4.18[2] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (General Methodology)
A standard in vitro DPP-4 inhibitor screening assay involves the use of a fluorogenic substrate to measure DPP-4 activity. The general steps are as follows:
-
Reagent Preparation:
-
A DPP-4 assay buffer is prepared.
-
A solution of recombinant human DPP-4 enzyme is made.
-
A solution of a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) is prepared.
-
The test inhibitor (Cofrogliptin) is dissolved and diluted to various concentrations.
-
A known DPP-4 inhibitor (e.g., sitagliptin) is used as a positive control.
-
-
Assay Procedure:
-
The DPP-4 enzyme, assay buffer, and either the test inhibitor or control are added to the wells of a microplate.
-
The plate is incubated to allow the inhibitor to bind to the enzyme.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is proportional to the fluorescence signal.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the uninhibited control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable model.
-
In Vivo Preclinical Studies
In vivo studies in animal models have demonstrated the long-acting nature of Cofrogliptin. In rhesus monkeys, a single oral dose of 10 mg/kg resulted in over 80% inhibition of plasma DPP-4 for at least 12 days.[2] At the end of the second and third weeks after administration, the plasma DPP-4 inhibition rates were 76.16% and 43.41%, respectively.[2] Studies in ob/ob mice showed that Cofrogliptin exhibited a longer inhibition time of DPP-4 and led to a decrease in HbA1c levels at doses of 3 and 10 mg/kg.[2]
Clinical Pharmacology
Pharmacokinetics
Phase 1 studies in healthy volunteers have been conducted to evaluate the pharmacokinetic profile of Cofrogliptin. A single ascending dose study investigated doses ranging from 5 mg to 150 mg.[4] These studies have confirmed the long-acting nature of Cofrogliptin, with a reported elimination half-life of 81.8 to 131.5 hours in healthy volunteers.[4] A population pharmacokinetics and pharmacodynamics (PopPKPD) model was developed using data from the single ascending dose study to simulate the pharmacokinetic and pharmacodynamic profiles after multiple doses.[5]
Table 2: Summary of Cofrogliptin Pharmacokinetic Properties in Healthy Volunteers
| Parameter | Value | Study Population |
| Doses Studied (SAD) | 5, 10, 25, 50, 100, 150 mg[6] | Healthy Volunteers[6] |
| Elimination Half-life (t½) | 81.8 - 131.5 hours[4] | Healthy Volunteers[4] |
Clinical Efficacy and Safety
The efficacy and safety of Cofrogliptin have been evaluated in several Phase 3 clinical trials, primarily in Chinese patients with type 2 diabetes.
Monotherapy: Placebo-Controlled Trial (NCT04556851)
A randomized, double-blind, placebo-controlled, Phase 3 trial evaluated the efficacy and safety of Cofrogliptin monotherapy in drug-naïve Chinese patients with T2DM.[7] Patients were randomized to receive Cofrogliptin 10 mg, Cofrogliptin 25 mg, or placebo once every two weeks for 24 weeks.[7]
Table 3: Efficacy Results of Cofrogliptin Monotherapy at 24 Weeks (NCT04556851)
| Parameter | Cofrogliptin 10 mg (n=158) | Cofrogliptin 25 mg (n=158) | Placebo (n=159) |
| Baseline HbA1c (%) | |||
| Change from Baseline in HbA1c (%) | |||
| LS Mean Difference vs. Placebo (95% CI) | -0.63% (-0.81, -0.46)[7] | -0.59% (-0.77, -0.42)[7] | - |
| p-value vs. Placebo | <0.0001[7] | <0.0001[7] | - |
| Change from Baseline in Fasting Plasma Glucose (mmol/L) | |||
| LS Mean Difference vs. Placebo (95% CI) | |||
| p-value vs. Placebo |
Data for Baseline HbA1c, Change from Baseline in HbA1c, and Fasting Plasma Glucose are not fully available in the provided search results and require the full publication for completion.
The study concluded that Cofrogliptin provided significant glycemic control over 52 weeks and was generally well-tolerated.[7]
Add-on to Metformin: Active-Controlled Trial vs. Linagliptin
A Phase 3, randomized, double-blind, active-controlled, non-inferiority trial compared the efficacy and safety of Cofrogliptin (10 mg and 25 mg once every two weeks) with daily linagliptin (5 mg) as an add-on therapy in Chinese patients with T2DM inadequately controlled on metformin.[8]
Table 4: Efficacy Results of Cofrogliptin as Add-on to Metformin at 24 Weeks
| Parameter | Cofrogliptin 10 mg Q2W | Cofrogliptin 25 mg Q2W | Linagliptin 5 mg Daily |
| Number of Patients | |||
| Baseline HbA1c (%) | |||
| LS Mean Change from Baseline in HbA1c (SE) | -0.96 (0.063)[8] | -0.99 (0.064)[8] | -1.07 (0.065)[8] |
| Non-inferiority to Linagliptin | Met[8] | Met[8] | - |
Specific patient numbers and baseline HbA1c values are not fully detailed in the provided abstracts.
The trial demonstrated that the glucose-lowering effect of biweekly Cofrogliptin was non-inferior to daily linagliptin in this patient population, with a similar safety profile over 52 weeks.[8]
Safety Profile
Across the clinical trials, Cofrogliptin was generally well-tolerated.[7][8] The incidence of adverse events was similar between the Cofrogliptin and comparator groups.[8] Importantly, no serious hypoglycemic events were reported in the active-controlled trial.[8]
Conclusion
Cofrogliptin is a potent and long-acting DPP-4 inhibitor with a pharmacokinetic profile that supports a biweekly dosing schedule. Clinical trials have demonstrated its efficacy in improving glycemic control in patients with type 2 diabetes, both as monotherapy and as an add-on to metformin, with a favorable safety and tolerability profile. Its less frequent administration offers a potential advantage in improving patient adherence to treatment. Further research and real-world evidence will continue to delineate the role of Cofrogliptin in the management of type 2 diabetes.
References
- 1. What clinical trials have been conducted for Cofrogliptin? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of cofrogliptin once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A model-informed approach to accelerate the clinical development of cofrogliptin (HSK7653), a novel ultralong-acting dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of cofrogliptin once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cofrogliptin once every 2 weeks as add-on therapy to metformin versus daily linagliptin in patients with type 2 diabetes in China: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
